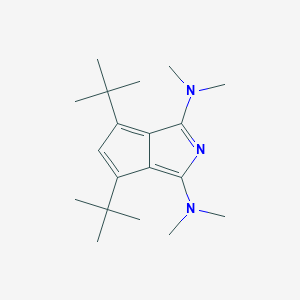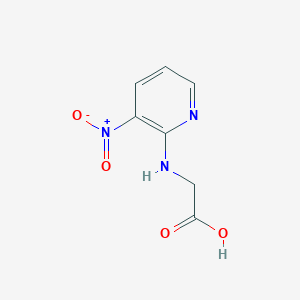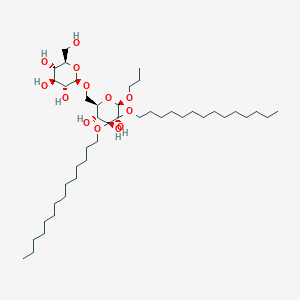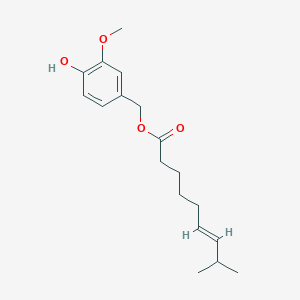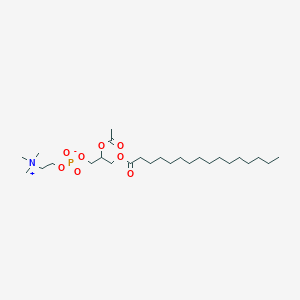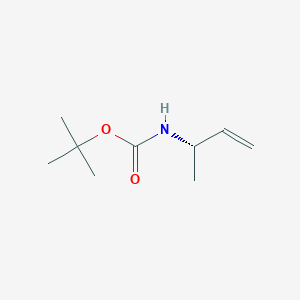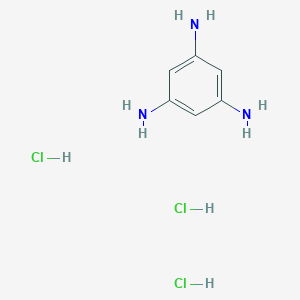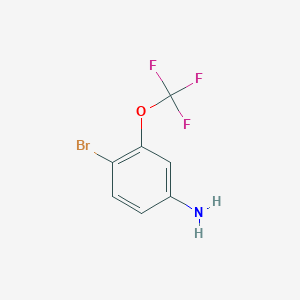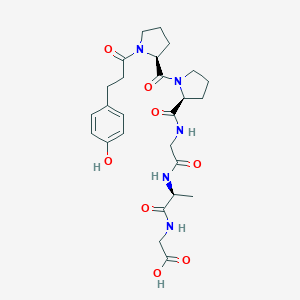
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine, also known as HPPPGAG, is a peptide that has gained much attention in the scientific community due to its potential therapeutic applications. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
作用機序
The mechanism of action of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is not fully understood. However, it is believed that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine exerts its effects through the modulation of various signaling pathways. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to activate the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has also been shown to inhibit the NF-kB signaling pathway, which is involved in inflammation and cell proliferation.
Biochemical and Physiological Effects:
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can increase cell viability, reduce apoptosis, and promote cell proliferation. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has also been shown to have anti-inflammatory and anti-oxidative effects. In vivo studies have shown that N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can reduce infarct size in a rat model of myocardial ischemia-reperfusion injury and inhibit tumor growth in a mouse model of breast cancer.
実験室実験の利点と制限
One of the main advantages of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is its versatility. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine can be easily synthesized using solid-phase peptide synthesis, making it a readily available research tool. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is also relatively stable and can be stored for extended periods of time. However, one limitation of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is its high cost. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine is a custom peptide that must be synthesized on demand, which can be expensive.
将来の方向性
There are many potential future directions for research on N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine. One area of interest is the development of novel therapies for neurodegenerative diseases. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have neuroprotective effects and may be useful in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of novel cancer therapies. N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-tumor effects and may be useful in the development of new cancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine and its potential applications in other fields, such as immunology and regenerative medicine.
合成法
The synthesis of N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine involves the solid-phase peptide synthesis method. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The process is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学的研究の応用
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. In neuroscience, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-inflammatory and anti-oxidative effects, which may be useful in the treatment of cardiovascular diseases. In oncology, N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine has been shown to have anti-tumor effects and may be useful in the development of novel cancer therapies.
特性
CAS番号 |
119798-87-7 |
|---|---|
製品名 |
N-3-(4-Hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine |
分子式 |
C26H35N5O8 |
分子量 |
545.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H35N5O8/c1-16(24(37)28-15-23(35)36)29-21(33)14-27-25(38)19-4-2-13-31(19)26(39)20-5-3-12-30(20)22(34)11-8-17-6-9-18(32)10-7-17/h6-7,9-10,16,19-20,32H,2-5,8,11-15H2,1H3,(H,27,38)(H,28,37)(H,29,33)(H,35,36)/t16-,19-,20-/m0/s1 |
InChIキー |
JBXSNKDVSZACCK-VDGAXYAQSA-N |
異性体SMILES |
C[C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CCC3=CC=C(C=C3)O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
正規SMILES |
CC(C(=O)NCC(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CCC3=CC=C(C=C3)O |
その他のCAS番号 |
119798-87-7 |
配列 |
YPPGAG |
同義語 |
N-3-(4-hydroxyphenyl)propionyl-Pro-Pro-Gly-Ala-Gly N-3-(4-hydroxyphenyl)propionyl-prolyl-prolyl-glycyl-alanyl-glycine NHP-PPGAG |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



